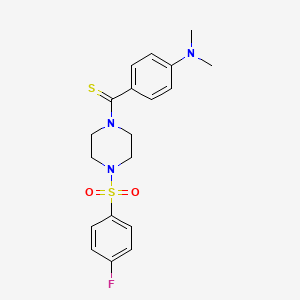

![molecular formula C19H12F2N4OS B2528960 3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111170-76-3](/img/structure/B2528960.png)

3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" is a heterocyclic compound that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the pyridazine ring and the fluorophenyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of related pyridazine derivatives, which can be used to infer potential properties of the compound .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through an intermediate with a moderate total yield of 51.5% . Similarly, the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides involves the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often characterized by X-ray diffraction analysis, which reveals details such as bond lengths, angles, and overall molecular geometry. For example, the parent [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to have a planar molecule with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles . These structural features can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For instance, the reaction of the hydrazide of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide and subsequent reactions lead to a variety of heterocyclic systems with potential antimicrobial activity . These reactions highlight the versatility of pyridazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. For example, the 4,7-dinitro[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to be a high-energy compound but with low thermal stability . The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was characterized by spectroscopic techniques and XRD, and its structure was analyzed using density functional theory calculations . These studies provide a foundation for understanding the properties of related compounds, including the one of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Interactions

Heterocyclic compounds, particularly those containing fluorophenyl groups, oxadiazole, and pyridazine rings, have been extensively studied for their interactions with biological targets. For instance, compounds with similar structural features have been synthesized and evaluated for their binding to central and peripheral-type benzodiazepine receptors. Some derivatives have shown selective affinity towards peripheral-type benzodiazepine receptors, indicating potential applications in modulating receptor activity in specific tissues (Barlin et al., 1996).

Antimicrobial and Anticancer Activities

Further research into related heterocyclic compounds has uncovered a variety of biological activities. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding new antibacterial agents. Some of these synthesized compounds demonstrated significant antibacterial activity, suggesting potential utility in addressing bacterial infections (Azab et al., 2013). Additionally, fluoro-substituted benzo[b]pyran compounds, which share some structural similarities with the compound of interest, have shown anticancer activity against lung cancer cell lines at low concentrations, compared to reference drugs (Hammam et al., 2005).

Synthetic Pathways and Chemical Reactivity

Research into synthetic pathways and reactivity of similar compounds provides insights into potential applications in drug development and chemical synthesis. Studies on the synthesis of imidazo[1,2-b]pyridazines and related compounds have demonstrated their versatility in producing various derivatives with potential pharmacological properties. These synthetic approaches can inform the development of new compounds with desired biological activities (Abdallah et al., 2007).

Wirkmechanismus

Target of action

Compounds with similar structures have been found to target Peroxisome proliferator-activated receptors (PPARs) which are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes . They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of action

These compounds often act as agonists for their targets, meaning they bind to the receptor and activate it, leading to an increase in the transcription of specific genes .

Biochemical pathways

Activation of PPARs leads to the upregulation of a variety of genes involved in energy homeostasis, lipid uptake and metabolism, and inflammation .

Result of action

The activation of PPARs by these compounds can lead to a variety of cellular effects, including changes in energy metabolism, reduction of inflammatory responses, and regulation of cell differentiation and growth .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4OS/c20-13-7-5-12(6-8-13)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)14-3-1-2-4-15(14)21/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFBNODGJRCUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

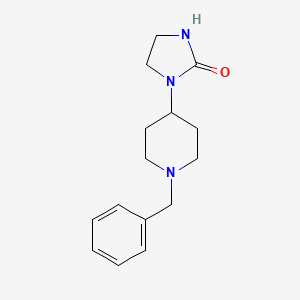

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

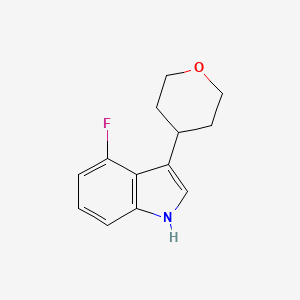

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)